{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone
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Overview
Description
{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the amino and nitrophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amino-substituted quinolines.
Scientific Research Applications
Chemistry
In chemistry, {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be harnessed to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s structure allows it to fit into binding sites on target molecules, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-aminophenyl)methanone
- {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-hydroxyphenyl)methanone
- {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-methoxyphenyl)methanone
Uniqueness
What sets {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone apart from similar compounds is its specific combination of functional groups. The presence of both nitro and amino groups in the same molecule allows for unique reactivity and interactions with biological targets. This dual functionality can be exploited in various applications, making it a versatile and valuable compound in scientific research and industry.
Properties
CAS No. |
371227-49-5 |
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Molecular Formula |
C25H25N3O3 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
[2,6-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C25H25N3O3/c1-16-4-9-20(10-5-16)26-23-15-18(3)27(24-13-6-17(2)14-22(23)24)25(29)19-7-11-21(12-8-19)28(30)31/h4-14,18,23,26H,15H2,1-3H3 |
InChI Key |
HGEKIYSVWKWYIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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